Cas no 3008-32-0 (1,1':4',1'':4'',1'''-Quaterphenyl,2,2',2'',2''',3,3',3'',3''',4,4''',5,5',5'',5''',6,6',6'',6'''-octadecafluoro-(9CI))

1,1':4',1'':4'',1'''-Quaterphenyl,2,2',2'',2''',3,3',3'',3''',4,4''',5,5',5'',5''',6,6',6'',6'''-octadecafluoro-(9CI) structure
3008-32-0 structure
Product Name:1,1':4',1'':4'',1'''-Quaterphenyl,2,2',2'',2''',3,3',3'',3''',4,4''',5,5',5'',5''',6,6',6'',6'''-octadecafluoro-(9CI)
CAS No:3008-32-0
MF:C24F18
MW:630.22806930542
CID:309018
PubChem ID:137794
Update Time:2025-04-19

1,1':4',1'':4'',1'''-Quaterphenyl,2,2',2'',2''',3,3',3'',3''',4,4''',5,5',5'',5''',6,6',6'',6'''-octadecafluoro-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,1':4',1'':4'',1'''-Quaterphenyl,2,2',2'',2''',3,3',3'',3''',4,4''',5,5',5'',5''',6,6',6'',6'''-octadecafluoro-(9CI)
    • 1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenyl]phenyl]benzene
    • 4,4`-bis(pentafluorophenyl) perfluoro biphenyl
    • 4,4`-Bis(pentafluorophenyl)perfluorbiphenyl
    • AC1LB191
    • ACMC-209bij
    • CTK4B6682
    • Methyl Nonafluoropentanoate
    • Methyl Nonafluorovalerate
    • methyl perfluoropentanoate
    • Methyl Perfluorovalerate
    • Perfluor-(4',4'')-quaterphenyl
    • perfluoro-p-quaterphenyl
    • Perfluor-p-quaterphenyl
    • Perfluorval
    • Perfluorvaleriansaeuremethylester
    • perfluro-(1,1':4',1'':4'',1'''-quaterphenyl)
    • 1,1'':4'',1'''-Quaterphenyl, 2,2',2'',2''',3,3',3'',3''',4,4''',5,5',5'',5''',6,6',6'',6'''-octadecafluoro-
    • NSC168723
    • NSC-168723
    • NSC 168723
    • DTXSID90184161
    • 3008-32-0
    • p-Quaterphenyl,2',2'',2''',3,3',3'',3''',4,4''',5,5',5'',5''',6,6',6'',6'''-octadecafluoro-
    • p-Quaterphenyl, octadecafluoro-
    • Inchi: 1S/C24F18/c25-7-1(8(26)12(30)3(11(7)29)5-15(33)19(37)23(41)20(38)16(5)34)2-9(27)13(31)4(14(32)10(2)28)6-17(35)21(39)24(42)22(40)18(6)36
    • InChI Key: VYDAGSVBURVFDQ-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C2C(=C(C(=C(C=2F)F)F)F)F)C(=C(C=1C1C(=C(C(C2C(=C(C(=C(C=2F)F)F)F)F)=C(C=1F)F)F)F)F)F)F

Computed Properties

  • Exact Mass: 629.9712
  • Monoisotopic Mass: 629.9712569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 3
  • Complexity: 794
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.6
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
  • LogP: 9.19140
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